molecular formula C19H15NO3 B6434709 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one CAS No. 309926-33-8

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

Cat. No.: B6434709
CAS No.: 309926-33-8
M. Wt: 305.3 g/mol
InChI Key: IKGIBRHEJGSZQC-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a synthetic organic compound that combines the structural features of tetrahydroisoquinoline and chromenone. These two moieties are known for their significant biological activities and are often found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can also occur, especially at the carbonyl group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chromenone moiety. Halogenation followed by substitution with nucleophiles such as amines or thiols is common.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation with N-bromosuccinimide (NBS) followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of inhibitors for enzymes such as monoamine oxidase and acetylcholinesterase.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and may have applications in the treatment of neurodegenerative diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the modification of its physical and chemical properties to suit various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, while the chromenone moiety can bind to enzymes involved in oxidative stress pathways. This dual interaction allows the compound to exert its effects through multiple pathways, making it a versatile candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the chromenone moiety but retains the tetrahydroisoquinoline core.

    2H-Chromen-2-one:

Uniqueness

The uniqueness of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one lies in its combination of two biologically active moieties. This dual structure allows it to interact with a broader range of molecular targets compared to its simpler analogs, potentially leading to more potent and versatile biological activities.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGIBRHEJGSZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163063
Record name 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309926-33-8
Record name 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309926-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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